2-((5-(4-(4-Chloro-3-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Overview
Description
The compound “2-((5-(4-(4-Chloro-3-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide” is a complex organic molecule that contains several functional groups, including a piperazine ring, a thiadiazole ring, a nitro group, and an amide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring is a six-membered ring with two nitrogen atoms opposite each other. The thiadiazole ring is a five-membered ring with two nitrogen atoms and one sulfur atom .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The nitro group could be reduced to an amine group, or the amide group could be hydrolyzed to form a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it would likely be a solid at room temperature, and its solubility in water would depend on the polarity of its functional groups .Scientific Research Applications
Synthesis and Biological Activities
A series of novel 1,3,4-thiadiazole amide compounds containing piperazine were synthesized for various biological applications. These compounds demonstrated inhibitory effects on Xanthomonas campestris pv. oryzae, a plant pathogen, suggesting potential agricultural applications (Xia, 2015).
Antileishmanial Activity
Certain 1,3,4-thiadiazole derivatives with piperazinyl-linked benzamidine substituents showed significant antileishmanial activity. These compounds, especially N-propyl-4-(4-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl)piperazin-1-yl) benzamidine hydrochloride, demonstrated promising activity against Leishmania major, a parasite causing leishmaniasis (Tahghighi et al., 2011).
Antimicrobial and Antifungal Activities
Synthesis of piperazine derivatives has been explored for their potential as antimicrobial and antifungal agents. Compounds synthesized from 2-amino-5-heptadecyl 1,3,4-thiadiazole showed effectiveness against various strains of bacteria and fungi, highlighting their potential in addressing infectious diseases (Abdelmajeid, Amine, & Hassan, 2017).
Anti-acetylcholinesterase Activity
Benzothiazole derivatives bearing piperazine and thiocarbamate moieties were synthesized and evaluated for their potential anticholinesterase properties. Some of these compounds showed inhibitory effects comparable to Donepezil, a drug used for Alzheimer's disease, suggesting potential therapeutic applications for neurodegenerative disorders (Mohsen et al., 2014).
Antitumor and Antioxidant Properties
A variety of 2-amino-1,3,4-thiadiazole derivatives were synthesized and screened for their cytotoxicity and antioxidant activities. Some of these compounds exhibited promising antitumor and antioxidant properties, indicating their potential in cancer therapy and oxidative stress management (Hamama, Gouda, Badr, & Zoorob, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[5-[4-(4-chloro-3-nitrobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN6O4S2/c16-10-2-1-9(7-11(10)22(25)26)13(24)20-3-5-21(6-4-20)14-18-19-15(28-14)27-8-12(17)23/h1-2,7H,3-6,8H2,(H2,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMYUQIJLGGYNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(S2)SCC(=O)N)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN6O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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